苯甲酰胺,4-氨基-N-(苯并噻唑-2-基)-

描述

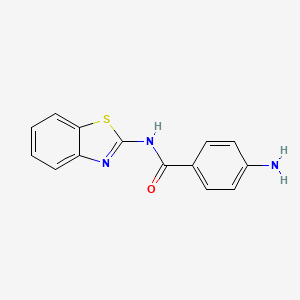

Benzamide, 4-amino-N-(benzothiazol-2-yl)-, is a compound that features a benzamide group linked to a benzothiazole moiety. This structure is significant in medicinal chemistry due to its biological properties and potential therapeutic applications. The benzothiazole ring, in particular, is a crucial pharmacophore in drug design, often associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives with a benzothiazole unit often involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole . Similarly, a series of sulphonamide derivatives were synthesized by condensing 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives . Microwave-assisted synthesis has also been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups, showcasing the versatility of methods to synthesize these compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated using these methods, and its crystal structure was determined by X-ray diffraction . The presence of intramolecular hydrogen bonds and the arrangement of functional groups contribute to the compound's reactivity and biological activity.

Chemical Reactions Analysis

Benzamide derivatives with a benzothiazole unit participate in various chemical reactions. They can act as ligands in metal complexes, as seen with N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide forming complexes with neodymium(III) and thallium(III) . Additionally, the benzothiazole moiety can serve as a bidentate directing group in Pd(II)-catalyzed C-H activation/functionalization reactions, as reported for 4-amino-2,1,3-benzothiadiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the benzothiazole ring and other substituents affects their solubility, melting points, and biological activities. These compounds have been found to exhibit significant antibacterial, antifungal, and anticancer activities, which are often evaluated using in vitro assays . The ligand-metal complexes also display unique spectroscopic characteristics and molar conductance, which are indicative of their coordination chemistry .

科学研究应用

1. Pharmaceutical Chemistry

- Methods of Application : The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Results or Outcomes : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex. The complex was examined for antibacterial activity .

2. Organic Chemistry

- Summary of the Application : Benzamide compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds have antioxidant and antibacterial activities .

- Methods of Application : The compounds were synthesized, and the products were determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

3. Anti-Tubercular Compounds

- Summary of the Application : Benzothiazole derivatives have been synthesized for use as anti-tubercular compounds .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results or Outcomes : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

4. Allosteric Activators of Human Glucokinase

- Summary of the Application : Benzamide analogues have been synthesized as allosteric activators of human glucokinase, which have significant hypoglycemic effects for therapy of type-2 diabetes (T2D) .

- Methods of Application : The compounds were synthesized and assessed for activation of glucokinase accompanied by molecular docking investigations .

- Results or Outcomes : Among the derivatives synthesized, some strongly increased the catalytic action of glucokinase .

5. Antibacterial Studies

- Summary of the Application : Benzothiazole derivatives have been investigated for their in vitro antibacterial activities against various bacterial strains .

- Methods of Application : The compounds were synthesized and their antibacterial activities were tested in vitro .

- Results or Outcomes : The results of these studies are not specified in the source .

6. Vulcanization Accelerators

- Summary of the Application : The benzothiazole ring system is widely used as vulcanization accelerators .

- Methods of Application : The specific methods of application are not specified in the source .

- Results or Outcomes : The results of these studies are not specified in the source .

7. Antioxidants

- Summary of the Application : Benzothiazole is known to exhibit a wide range of biological properties including antioxidant activities .

- Methods of Application : The specific methods of application are not specified in the source .

- Results or Outcomes : The results of these studies are not specified in the source .

8. Anti-Inflammatory Agents

安全和危害

属性

IUPAC Name |

4-amino-N-(1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h1-8H,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZCUWIRBSFXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190343 | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 4-amino-N-(benzothiazol-2-YL)- | |

CAS RN |

36855-80-8 | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(benzothiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。